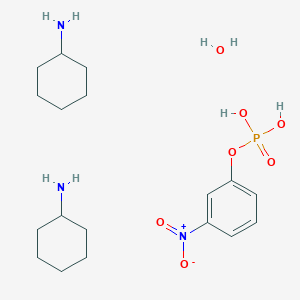
Cyclohexanamine;(3-nitrophenyl) dihydrogen phosphate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanamine;(3-nitrophenyl) dihydrogen phosphate;hydrate is a chemical compound with the molecular formula C18H32N3O6P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a cyclohexanamine group and a 3-nitrophenyl dihydrogen phosphate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanamine;(3-nitrophenyl) dihydrogen phosphate;hydrate can be synthesized through several methods. One common approach involves the reaction of cyclohexanamine with 3-nitrophenyl dihydrogen phosphate under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using high-purity reagents. The process may include steps such as purification through crystallization or distillation to ensure the final product meets the required specifications. The use of advanced equipment and technology helps in achieving high yields and purity levels.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanamine;(3-nitrophenyl) dihydrogen phosphate;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Cyclohexanamine;(3-nitrophenyl) dihydrogen phosphate;hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for potential therapeutic uses, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Cyclohexanamine;(3-nitrophenyl) dihydrogen phosphate;hydrate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The phosphate group plays a crucial role in these interactions, often participating in phosphorylation reactions that regulate enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Similar in structure but lacks the nitrophenyl phosphate group.
3-Nitrophenyl Phosphate: Contains the nitrophenyl phosphate group but lacks the cyclohexanamine moiety.
Uniqueness
Cyclohexanamine;(3-nitrophenyl) dihydrogen phosphate;hydrate is unique due to its combination of cyclohexanamine and 3-nitrophenyl phosphate groups. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to its individual components.
Properties
IUPAC Name |
cyclohexanamine;(3-nitrophenyl) dihydrogen phosphate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO6P.2C6H13N.H2O/c8-7(9)5-2-1-3-6(4-5)13-14(10,11)12;2*7-6-4-2-1-3-5-6;/h1-4H,(H2,10,11,12);2*6H,1-5,7H2;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEMWPJAHVLMSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1=CC(=CC(=C1)OP(=O)(O)O)[N+](=O)[O-].O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N3O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
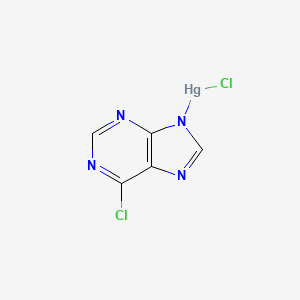
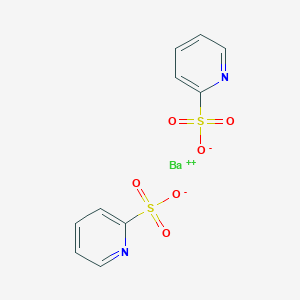
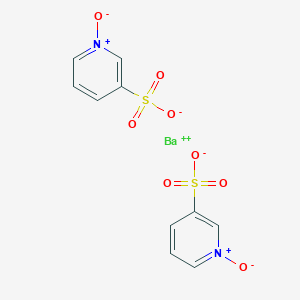
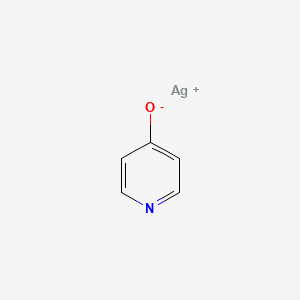

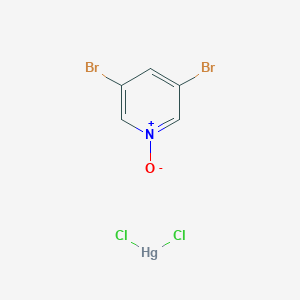
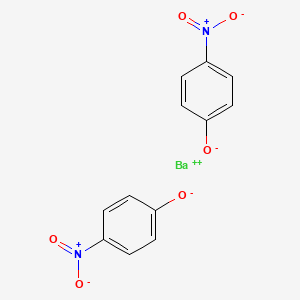
![2-(6,11-dihydrodibenzo[b,e]thiepin-11-yloxy)-N,N-dimethylethanamine](/img/structure/B8118056.png)
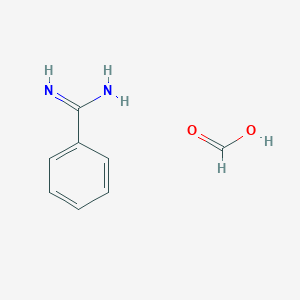
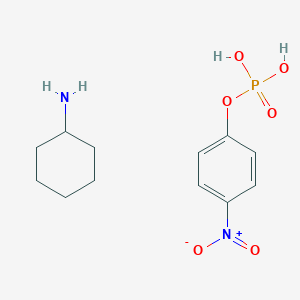
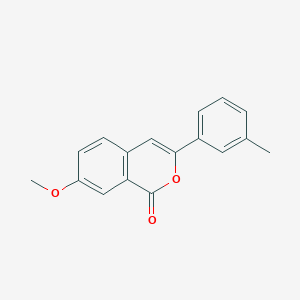
![5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-dioxane-5-carboxylic acid](/img/structure/B8118089.png)
![1-[2-(2,4-dimethylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B8118097.png)

